![molecular formula C16H15FN4O3 B2629600 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1903846-30-9](/img/structure/B2629600.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.319. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
The compound and its derivatives have been part of studies focusing on their synthesis and reaction mechanisms. For instance, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into the ANRORC rearrangement and N-formylation processes (Ledenyova et al., 2018).
Anticancer and Antimicrobial Activities
Several studies have highlighted the potential anticancer and antimicrobial properties of related compounds. For example, compounds synthesized using similar chemical structures have been evaluated for their growth inhibitory potency in liver HEPG2 cancer cell lines, showing promising results (Ouf et al., 2014). Bodige et al. (2020) synthesized novel carboxamide derivatives and found them more potent than reference drugs Pyrazinamide and Streptomycin when screening for antitubercular and antibacterial activities (Bodige et al., 2020).
Synthesis of Fluorinated Amino-Heterocyclic Compounds
Bawazir and Abdel-Rahman (2018) focused on synthesizing new fluorine substituted amino compounds, noting the antimicrobial properties of those containing both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).
Antibacterial Agent Synthesis
Holla et al. (2003) synthesized new fluorine-containing thiadiazolotriazinones, noting their potential as antibacterial agents (Holla et al., 2003). Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with potent inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2) and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Biological Activities and Molecular Docking Studies
Makki et al. (2014) synthesized fluorine substituted 1,2,4-triazinones with potential as anti-HIV-1 and CDK2 inhibitors, indicating their dual anti-HIV and anticancer activities (Makki et al., 2014). Additionally, Fahim et al. (2021) conducted antimicrobial and antitumor activity screening for synthesized pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, with promising results against breast and liver cancer cells and detailed molecular docking studies (Fahim et al., 2021).
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-9-7-12(10(2)24-9)15(22)18-5-6-21-16(23)13-8-11(17)3-4-14(13)19-20-21/h3-4,7-8H,5-6H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYHQXUTZZQARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.